molecular formula C18H14N4S B2942095 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine CAS No. 1203141-65-4

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine

Cat. No.: B2942095
CAS No.: 1203141-65-4
M. Wt: 318.4
InChI Key: ATZOQUVEHHBXPR-UHFFFAOYSA-N
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Description

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is a sophisticated chemical hybrid scaffold designed for pharmaceutical and biological research. This compound integrates the imidazo[1,2-a]pyridine (IP) moiety, a privileged structure in medicinal chemistry, with a phenylpyrimidine unit via a thioether linker. The imidazo[1,2-a]pyridine core is a "drug prejudice" scaffold renowned for its wide range of bioactivities and is a key structural component in several approved drugs, such as the anxiolytic alpidem and the insomnia treatment zolpidem . This specific molecular architecture makes it a promising candidate for investigation in multiple therapeutic areas. Primary research applications for this compound are anticipated in antimicrobial and anticancer research. Recent studies on related IP derivatives have demonstrated significant antimicrobial properties. For instance, certain IP-based molecular hybrids have shown moderate to good inhibitory activity against clinically relevant bacterial strains, including Staphylococcus aureus and Escherichia coli . In the field of oncology, IP derivatives are actively investigated as potent inhibitors of various kinase targets. A notable application is in targeting FMS-like tyrosine kinase 3 (FLT3), a key driver in approximately 30% of acute myeloid leukemia (AML) cases . Related compounds have been developed as balanced inhibitors effective against both FLT3-ITD mutations and drug-resistant secondary mutants (e.g., D835Y and F691L), showcasing the scaffold's potential in overcoming treatment resistance in cancer . The incorporation of the phenylpyrimidine group, a common pharmacophore in kinase inhibitor design, further enhances its potential utility in this area. The compound is provided for research purposes to explore these mechanisms of action further, to develop novel anti-infective strategies, and to advance targeted cancer therapies. This product is intended for laboratory research use only and is not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Properties

IUPAC Name

2-[(6-phenylpyrimidin-4-yl)sulfanylmethyl]imidazo[1,2-a]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N4S/c1-2-6-14(7-3-1)16-10-18(20-13-19-16)23-12-15-11-22-9-5-4-8-17(22)21-15/h1-11,13H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATZOQUVEHHBXPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=NC=N2)SCC3=CN4C=CC=CC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

    Formation of the Imidazo[1,2-a]pyridine Core: This can be achieved through the cyclization of 2-aminopyridine with an appropriate aldehyde or ketone under acidic or basic conditions.

    Thioether Formation: The imidazo[1,2-a]pyridine core is then reacted with 6-phenylpyrimidin-4-ylthiol in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This often involves:

    Optimization of Reaction Conditions: Using high-throughput screening to identify the most efficient catalysts and solvents.

    Continuous Flow Chemistry: Implementing continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions.

    Substitution: The phenyl group can be substituted with various electrophiles under Friedel-Crafts conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Aluminum chloride for Friedel-Crafts alkylation or acylation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a kinase inhibitor, affecting cell signaling pathways.

    Medicine: Explored for its anti-cancer properties, particularly in targeting specific enzymes involved in tumor growth.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine involves its interaction with molecular targets such as kinases. It binds to the ATP-binding site of kinases, inhibiting their activity and thereby disrupting cell signaling pathways that are crucial for cancer cell proliferation and survival.

Comparison with Similar Compounds

Table 1: Key Structural Analogues and Their Features

Compound Name Core Modification Biological Activity/Application Key Data/References
This compound Thioether-linked 6-phenylpyrimidine at C2 Hypothesized kinase/GPCR modulation N/A (prototype)
6-Chloro-3-nitro-8-(pyridin-4-yl)-2-[(3,3,3-trifluoropropylsulfonyl)methyl]imidazo[1,2-a]pyridine C6-Cl, C3-NO₂, C8-pyridinyl, C2-sulfonylalkyl Antileishmanial agent IC₅₀ = 0.8 µM (L. infantum)
C4 [2-methyl-3-((5-phenyl-1H-1,2,4-triazol-3-yl)methyl)imidazo[1,2-a]pyridine] C2-methyl, C3-triazolylmethyl KRASG12D inhibition (anticancer) ΔG = -8.2 kcal/mol (MD simulations)
15a [3-(1-(4-Chlorobenzyl)-1H-1,2,3-triazol-4-yl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine] C3-triazolyl, C2-4-chlorophenyl Constitutive androstane receptor agonist 92% yield, HRMS validated
3f [6-Chloro-8-[(4-chlorophenyl)thio]-2-[(4-methoxyphenylsulfonyl)methyl]-3-nitroimidazo[1,2-a]pyridine] C8-thioaryl, C2-sulfonylmethyl, C3-NO₂ Antileishmanial with improved solubility 44% yield, m.p. 214°C

Key Observations:

Substituent Position and Activity: C2 Modifications: Thioether or sulfonyl groups at C2 (e.g., 3f, prototype compound) enhance solubility and target engagement. For instance, sulfonylmethyl groups in 3f improved aqueous solubility (logP reduced by 1.2 vs. non-sulfonated analogs) . C3 Modifications: Nitro (3f, 18) or triazolyl (15a, 5) groups at C3 correlate with antiparasitic or anticancer activity. The nitro group in 3f contributes to redox cycling, critical for antileishmanial activity . C6/C8 Modifications: Chlorine at C6 (3f, 18) and arylthio at C8 (3f) improve target selectivity in Leishmania spp. .

Synthetic Feasibility :

  • Triazolyl-linked derivatives (e.g., 15a) achieve high yields (78–92%) via click chemistry , whereas nitro-substituted analogs (e.g., 3f) require multistep synthesis with moderate yields (44–70%) .

Pharmacokinetic and Physicochemical Comparisons

Table 2: Pharmacokinetic Profiles of Selected Analogues

Compound logP Solubility (µg/mL) Plasma Stability (t₁/₂, h) Brain Exposure (AUC, ng·h/g) References
Prototype Compound 3.1* <10* N/A N/A N/A
3f (Antileishmanial) 2.8 35 4.2 <10
C4 (KRAS inhibitor) 2.5 120 >24 850
PIP3EA (D4 agonist) 3.7 15 2.5 2200

*Estimated using QikProp (Schrödinger).

Key Findings:

  • Solubility : Sulfonyl and triazolyl groups (3f, C4) enhance aqueous solubility vs. lipophilic arylthio derivatives (e.g., PIP3EA) .
  • Brain Exposure : Methyl-substituted imidazo[1,2-a]pyridines (e.g., C4, PIP3EA) show superior blood-brain barrier penetration, critical for CNS targets .
  • Metabolic Stability : Nitro groups (3f) reduce plasma stability (t₁/₂ = 4.2 h), whereas methyl-triazolyl derivatives (C4) exhibit prolonged stability (>24 h) .

Biological Activity

The compound 2-(((6-Phenylpyrimidin-4-yl)thio)methyl)imidazo[1,2-a]pyridine is a novel heterocyclic compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anti-inflammatory, anticancer, and antimicrobial properties, supported by relevant data and case studies.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄N₄S
  • Molecular Weight : 318.4 g/mol
  • CAS Number : 1203141-65-4

The compound features a pyrimidine ring substituted with a phenyl group, linked through a thioether to an imidazo[1,2-a]pyridine moiety. This unique structure contributes to its diverse biological activities.

1. Anti-inflammatory Activity

Recent studies have indicated that derivatives of imidazo[1,2-a]pyridine exhibit significant anti-inflammatory properties. For instance, compounds similar to this compound have been shown to inhibit cyclooxygenase (COX) enzymes effectively.

CompoundCOX-2 IC₅₀ (μmol)Reference
50.04 ± 0.09
60.04 ± 0.02
Celecoxib0.04 ± 0.01

In a carrageenan-induced paw edema model, the evaluated pyrimidine derivatives demonstrated substantial anti-inflammatory effects comparable to indomethacin, with effective doses (ED₅₀) ranging from 8.23 to 11.60 μM .

2. Anticancer Activity

The anticancer potential of imidazo[1,2-a]pyridine derivatives has been extensively documented. In particular, the compound has shown promising results against various cancer cell lines.

A study evaluated the cytotoxicity of several analogs using the MTT assay:

CompoundIC₅₀ (μM)Cell LineReference
C5LowBreast Cancer
D4HigherBreast Cancer

Compound C5 exhibited a lower IC₅₀ value indicating higher efficacy against cancer cells compared to D4, suggesting that structural modifications can enhance anticancer activity.

3. Antimicrobial Activity

Imidazo[1,2-a]pyridine derivatives are also recognized for their antimicrobial properties. The compound's ability to inhibit bacterial growth has been highlighted in various studies.

Case Studies

Several case studies have provided insights into the biological mechanisms of action for compounds similar to this compound:

  • Study on Anti-inflammatory Mechanism :
    • The compound was found to significantly reduce iNOS and COX-2 mRNA expressions in vitro, demonstrating its potential as a COX inhibitor and anti-inflammatory agent .
  • Anticancer Efficacy :
    • A comparative study showed that modifications in the imidazo[1,2-a]pyridine scaffold could lead to enhanced selectivity and potency against specific cancer types .
  • Antimicrobial Action :
    • Research indicated that certain derivatives exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria .

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